(Z)-4-((3-(2-hydroxyethyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
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Description
This compound is a complex organic molecule with a molecular formula of C23H24N4O2S and a molecular weight of 420.53. It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been reported in the literature . These compounds were synthesized starting from 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl) ethanone . The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiazole ring and a pyrazole ring in its structure . The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Corrosion Inhibition
Studies have highlighted the effectiveness of Schiff base compounds, including those related to the queried chemical, in inhibiting the corrosion of metals in acidic environments. For instance, Emregül and Hayvalı (2006) demonstrated the use of a Schiff base derived from phenazone and vanillin for steel corrosion inhibition in hydrochloric acid, showcasing the potential of such compounds in protective coatings and industrial applications (Emregül & Hayvalı, 2006).
Hydrogel Modification
Aly and El-Mohdy (2015) reported on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (a compound similar in structure to the queried chemical), to improve their swelling properties and thermal stability. This research indicates the potential for creating advanced materials for medical and pharmaceutical applications (Aly & El-Mohdy, 2015).
Antimicrobial Activity
Novel thiazolyl pyrazole and benzoxazole compounds have been synthesized and tested for their antibacterial activities, highlighting the role of such compounds in developing new antimicrobial agents. Landage, Thube, and Karale (2019) explored the antibacterial screening of these compounds, underlining the potential of Schiff base derivatives in addressing antibiotic resistance (Landage, Thube, & Karale, 2019).
Synthesis of Heterocyclic Compounds
The chemical and its analogs have been used as precursors in the synthesis of various heterocyclic compounds with potential biological and pharmacological applications. For example, Denisenko et al. (2011) demonstrated the synthesis of bromo-hydroxynicotinaldehyde derivatives through acylation and reduction reactions, showing the versatility of similar compounds in organic synthesis (Denisenko et al., 2011).
Fluorescent Chemosensors
Compounds similar to the queried chemical have been synthesized and studied for their potential as fluorescent chemosensors for metal ions. Asiri et al. (2018) synthesized a compound that acts as a fluorescent chemosensor for Al3+ ions, indicating applications in environmental monitoring and bioimaging (Asiri et al., 2018).
properties
IUPAC Name |
4-[[3-(2-hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-9-11-18(12-10-16)20-15-30-23(26(20)13-14-28)24-21-17(2)25(3)27(22(21)29)19-7-5-4-6-8-19/h4-12,15,28H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRAYUCUVISSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)N2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3-(2-hydroxyethyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one |
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